2-(4-Chlorophényl)thiazolidine

Vue d'ensemble

Description

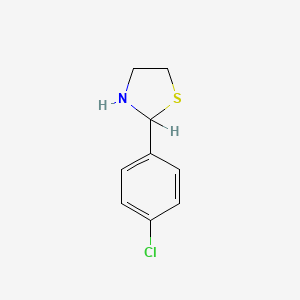

2-(4-Chlorophenyl)thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms

Applications De Recherche Scientifique

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

2-(4-Chlorophenyl)thiazolidine is a derivative of thiazolidine, a heterocyclic compound that has been shown to have diverse therapeutic and pharmaceutical activity . Thiazolidine derivatives have been found to target both VEGFR-2 and EGFR tyrosine kinases, which are key players in cell proliferation and survival . These targets are particularly relevant in the context of cancer, where uncontrolled cell growth is a hallmark of the disease.

Mode of Action

The compound interacts with its targets (VEGFR-2 and EGFR tyrosine kinases) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes such as cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathways affected by 2-(4-Chlorophenyl)thiazolidine are those involving VEGFR-2 and EGFR. VEGFR-2 is involved in angiogenesis, the process by which new blood vessels form from pre-existing ones, a critical process in the growth of cancerous tumors . EGFR is involved in cell growth and proliferation, and its overexpression or mutation is often associated with various types of cancers .

Result of Action

The inhibition of VEGFR-2 and EGFR by 2-(4-Chlorophenyl)thiazolidine leads to a decrease in cell proliferation and survival, thereby exerting an anticancer effect . In particular, certain thiazolidine-2,4-dione derivatives have shown significant anticancer activities against various human tumor cell lines .

Analyse Biochimique

Biochemical Properties

2-(4-Chlorophenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound binds to the active sites of these enzymes, disrupting their normal function and leading to the inhibition of bacterial growth. Additionally, 2-(4-Chlorophenyl)thiazolidine interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of 2-(4-Chlorophenyl)thiazolidine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(4-Chlorophenyl)thiazolidine has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation. Furthermore, 2-(4-Chlorophenyl)thiazolidine alters cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites for cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Chlorophenyl)thiazolidine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 2-(4-Chlorophenyl)thiazolidine inhibits the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses. These molecular interactions contribute to the compound’s therapeutic effects, such as antimicrobial and anticancer activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Chlorophenyl)thiazolidine change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-(4-Chlorophenyl)thiazolidine remains stable under specific conditions, maintaining its biological activity for extended periods . Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to 2-(4-Chlorophenyl)thiazolidine in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)thiazolidine typically involves the reaction of 4-chlorobenzaldehyde with cysteamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: 2-(4-Chlorophenyl)thiazolidine can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiazolidines with different substituents.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines with modified substituents.

Substitution: Halogenated derivatives of 2-(4-Chlorophenyl)thiazolidine.

Comparaison Avec Des Composés Similaires

Thiazolidine: The parent compound with a similar structure but without the chlorophenyl group.

2-Phenylthiazolidine: Similar structure but with a phenyl group instead of a chlorophenyl group.

4-Chlorothiazole: Contains a thiazole ring with a chlorine substituent.

Uniqueness: 2-(4-Chlorophenyl)thiazolidine is unique due to the presence of the chlorophenyl group, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research.

Activité Biologique

2-(4-Chlorophenyl)thiazolidine is a compound belonging to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. The presence of a chlorophenyl group enhances its pharmacological profile, making it a subject of interest for further research.

Chemical Structure and Properties

The chemical structure of 2-(4-Chlorophenyl)thiazolidine can be represented as follows:

This compound features a thiazolidine core with a para-chlorophenyl substituent, which contributes to its biological activity by influencing its interaction with various biological targets.

1. Antibacterial Activity

Research has demonstrated that 2-(4-Chlorophenyl)thiazolidine exhibits significant antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 3.91 mg/L, indicating potent activity comparable to standard antibiotics like oxacillin and cefuroxime .

Table 1: Antibacterial Activity of 2-(4-Chlorophenyl)thiazolidine Derivatives

| Compound | MIC (mg/L) | Bacterial Strain |

|---|---|---|

| 2-(4-Chlorophenyl)thiazolidine | 3.91 | Staphylococcus aureus |

| Derivative A | 15.63 | Escherichia coli |

| Derivative B | 7.81 | Pseudomonas aeruginosa |

2. Anticancer Activity

The anticancer potential of 2-(4-Chlorophenyl)thiazolidine has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Molecular docking studies suggest that this compound interacts with human topoisomerases I and II, which are critical targets in cancer therapy .

Table 2: Anticancer Activity of 2-(4-Chlorophenyl)thiazolidine

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via topoisomerase inhibition |

| HCT-116 | 15.0 | Cell cycle arrest |

3. Anti-inflammatory Activity

Thiazolidine derivatives, including 2-(4-Chlorophenyl)thiazolidine, have shown promise in modulating inflammatory pathways. Studies indicate that this compound can reduce the production of pro-inflammatory cytokines, thereby potentially benefiting conditions such as arthritis .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is often influenced by their structural features. The presence of electron-withdrawing groups like the chlorophenyl moiety enhances the compound's interaction with biological targets. Modifications to the thiazolidine core can lead to variations in potency and selectivity against different pathogens or cancer cell lines.

Case Studies

Several case studies highlight the efficacy of 2-(4-Chlorophenyl)thiazolidine in various applications:

- Case Study 1 : A study demonstrated that a derivative of this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, showcasing its potential as an antibiofilm agent .

- Case Study 2 : Another investigation into its anticancer properties revealed that treatment with this compound resulted in a marked decrease in tumor growth in xenograft models, reinforcing its therapeutic potential .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGIYWDTHYLXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875792 | |

| Record name | THIAZOLIDINE, 2-(P-CL PHENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7738-99-0 | |

| Record name | 2-(4-Chlorophenyl)thiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007738990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Chlorophenyl)thiazolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THIAZOLIDINE, 2-(P-CL PHENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.